Half-Life Prolongation: Algestone Acetophenide vs. Hydroxyprogesterone Caproate and Medroxyprogesterone Acetate
The defining quantitative differentiator is half-life. Algestone acetophenide demonstrates an elimination half-life of 24 days following intramuscular injection in humans [1]. This is substantially longer than that of the close analog hydroxyprogesterone caproate (8 days) and the more widely used medroxyprogesterone acetate (MPA, ~50 days for its depot formulation but with significant individual variation) [1]. While MPA provides longer coverage, its duration is associated with a prolonged delay in return to fertility, a key differentiator from the monthly cycle of Algestone acetophenide formulations.
| Evidence Dimension | Elimination Half-Life (Intramuscular) |
|---|---|
| Target Compound Data | 24 days |
| Comparator Or Baseline | Hydroxyprogesterone caproate: 8 days; Medroxyprogesterone acetate (Depo-Provera): ~50 days |
| Quantified Difference | 3-fold longer than hydroxyprogesterone caproate; ~2-fold shorter than medroxyprogesterone acetate |
| Conditions | Human pharmacokinetic studies following single intramuscular injection |
Why This Matters
This 3-fold difference from hydroxyprogesterone caproate directly dictates the injection interval and defines its niche as a 'monthly' progestin, a critical specification for study design and product selection.
- [1] Wikipedia contributors. Algestone acetophenide. Wikipedia, The Free Encyclopedia. Accessed 2026. View Source
